Ethyl 2,4-bis(diethoxyphosphoryl)butanoate
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Overview
Description
Ethyl 2,4-bis(diethoxyphosphoryl)butanoate is an organic compound with the molecular formula C10H21O5P. It is a diethyl ester of phosphonobutanoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its ability to form stable bonds with other molecules, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-bis(diethoxyphosphoryl)butanoate can be synthesized through a multi-step reaction process. One common method involves the reaction of diethoxyphosphoryl-acetic acid ethyl ester with sodium hydride in 1,2-dimethoxyethane at room temperature. The mixture is then heated to 60°C with the addition of ethyl bromide, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yields and purity of the final product. The process often includes purification steps such as flash chromatography to remove impurities and obtain a colorless oil .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-bis(diethoxyphosphoryl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2,4-bis(diethoxyphosphoryl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,4-bis(diethoxyphosphoryl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Triethyl 2-phosphonobutyrate: This compound is structurally similar and shares many chemical properties with ethyl 2,4-bis(diethoxyphosphoryl)butanoate.
Diethylphosphonoacetic acid: Another related compound with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for versatile reactivity in various chemical reactions. Its ability to form stable bonds with a wide range of nucleophiles and electrophiles makes it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
65683-65-0 |
---|---|
Molecular Formula |
C14H30O8P2 |
Molecular Weight |
388.33 g/mol |
IUPAC Name |
ethyl 2,4-bis(diethoxyphosphoryl)butanoate |
InChI |
InChI=1S/C14H30O8P2/c1-6-18-14(15)13(24(17,21-9-4)22-10-5)11-12-23(16,19-7-2)20-8-3/h13H,6-12H2,1-5H3 |
InChI Key |
RDVRYUOPQBOSHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCP(=O)(OCC)OCC)P(=O)(OCC)OCC |
Origin of Product |
United States |
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